molecular formula C25H37NO9 B13854945 cis-Dihydrotetrabenazine Glucuronide-d6

cis-Dihydrotetrabenazine Glucuronide-d6

Cat. No.: B13854945
M. Wt: 501.6 g/mol
InChI Key: YDJCTMWZMQNVOB-QEFMAVOKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide-d6 involves the glucuronidation of cis-Dihydrotetrabenazine. The process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the substrate. The reaction conditions often include a suitable buffer system and cofactors necessary for enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve biocatalysis, where engineered enzymes are used to achieve high diastereoselectivity and yield . Machine learning-assisted directed evolution has been explored to enhance the efficiency of enzyme-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: cis-Dihydrotetrabenazine Glucuronide-d6 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of cis-Dihydrotetrabenazine Glucuronide-d6 involves its role as a dopamine-depleting agent. It inhibits the vesicular monoamine transporter (VMAT), leading to a decrease in dopamine storage and release. This reduction in dopamine levels helps alleviate symptoms of hyperkinetic movement disorders.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies . This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways.

Properties

Molecular Formula

C25H37NO9

Molecular Weight

501.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3

InChI Key

YDJCTMWZMQNVOB-QEFMAVOKSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC

Origin of Product

United States

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